molecular formula C15H19N3O2S B3043451 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine CAS No. 870079-37-1

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine

Cat. No.: B3043451
CAS No.: 870079-37-1
M. Wt: 305.4 g/mol
InChI Key: XQOUJVGEKAZBMJ-UHFFFAOYSA-N
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Description

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzylthioethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethoxy-2-aminopyrimidine.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound.

    Attachment of the Ethylamine Moiety: The final step involves the attachment of the ethylamine group through a nucleophilic substitution reaction, typically using ethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Compounds with different substituents replacing the benzylthio group.

Scientific Research Applications

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine can be compared with other similar compounds, such as:

    4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine: Similar structure but with a benzamine moiety instead of ethylamine.

    2-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine: Similar structure but with a different substitution pattern on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamine moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-19-12-10-13(20-2)18-15(17-12)14(21-9-8-16)11-6-4-3-5-7-11/h3-7,10,14H,8-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUJVGEKAZBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)SCCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine
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4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine
Reactant of Route 3
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine
Reactant of Route 4
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine
Reactant of Route 5
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine
Reactant of Route 6
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine

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